molecular formula C21H15F2N3O2 B2499398 1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902962-95-2

1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No. B2499398
CAS RN: 902962-95-2
M. Wt: 379.367
InChI Key: FNXDENHQENLTHP-UHFFFAOYSA-N
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Description

The compound "1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione" is a pyrido[2,3-d]pyrimidine derivative, which is a class of nitrogen-containing heterocycles known for their diverse biological activities. These compounds often exhibit interesting photophysical, electrochemical, and biological properties, making them valuable in various scientific and pharmaceutical applications.

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved through various methods. For instance, a one-pot route for the synthesis of related pyrazolo[1,5-a]pyrimidines is described, involving a cyclocondensation reaction followed by formylation with Vilsmeyer-Haack reagent . Another approach for synthesizing substituted pyrido[1,2-a]pyrimidine diones involves condensing 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione with various amino components . Additionally, an efficient synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives has been reported, which includes spectral techniques and single-crystal X-ray diffraction analysis for structure confirmation .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives can be elucidated using techniques such as NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction analysis. For example, the crystal and molecular structure of certain hexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives have been determined, revealing the formation of centrosymmetric dimers and the conformation of the saturated ring . Similarly, the structure of a 3,4-dihydro-pyrido[4,3-d]pyrimidine derivative has been analyzed, showing that the pyridine and pyrimidine rings are almost coplanar .

Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidine derivatives can undergo various chemical reactions. For instance, the synthesis of 14-substituted pyrrolo[2,3-d]pyrimidine dionylium tetrafluoroborates and their hydride adducts has been achieved, with the study of their redox ability resembling NAD+-NADH-type reactions . The reactivity of these compounds can be further explored through molecular electrostatic potential (MEP) analysis, which predicts nucleophilic and electrophilic sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives can be characterized through various computational and experimental methods. Density functional theory (DFT) and time-dependent DFT computations are used to analyze the electronic structures, vibrational frequencies, and UV-vis spectroscopic properties, showing good consistency with experimental data . The HOMO and LUMO energy values and NBO analysis provide insights into the interactions and charge transfer within the molecules . Additionally, the stability and intermolecular interactions of these compounds can be assessed through crystal packing and Hirshfeld surface analysis .

Scientific Research Applications

Synthesis and Characterization

1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione belongs to a class of compounds that have been the subject of various synthetic and characterization studies. Research focusing on the synthesis and structural analysis of pyrido[2,3-d]pyrimidine derivatives highlights the diverse synthetic routes and the structural versatility of these compounds. For instance, studies have demonstrated the synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones starting from different precursors, showcasing the compound's potential as a scaffold for further chemical modifications (Jatczak et al., 2014).

Biological Activity and Pharmaceutical Applications

The pyrido[2,3-d]pyrimidine scaffold is a core structure in many compounds with significant biological activities. This includes the development of molecules with potential antibacterial properties, as evidenced by synthesized derivatives designed to interact with bacterial targets. Molecular docking studies and activity assays have been employed to evaluate the antibacterial efficacy of these compounds, suggesting the pyrido[2,3-d]pyrimidine derivatives as promising candidates for drug development processes (Fatma et al., 2016).

Advanced Material and Chemical Sensor Applications

The structural properties of pyrido[2,3-d]pyrimidine derivatives lend themselves well to the development of novel materials and sensors. Research has shown that these compounds can exhibit unique photophysical properties, making them suitable for applications in fluorescent probes and sensors. The ability to tune the electronic and optical properties through molecular design further underscores the versatility of the pyrido[2,3-d]pyrimidine core in advanced material science applications (Yan et al., 2017).

Future Directions

Given the interest in pyrido[2,3-d]pyrimidine-2,4-dione derivatives for their biological activity , this compound could be a subject of future research in medicinal chemistry or drug discovery.

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione' involves the reaction of 2-chloro-3-formylpyridine with 2,4-dichloro-5-fluoropyrimidine to form 1-(2-chloropyridin-3-yl)-3-(2,4-dichloro-5-fluoropyrimidin-7-yl)urea. This intermediate is then reacted with 2-fluorobenzylamine and 4-fluorobenzylamine to form the final product.", "Starting Materials": [ "2-chloro-3-formylpyridine", "2,4-dichloro-5-fluoropyrimidine", "2-fluorobenzylamine", "4-fluorobenzylamine" ], "Reaction": [ "Step 1: React 2-chloro-3-formylpyridine with 2,4-dichloro-5-fluoropyrimidine in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide to form 1-(2-chloropyridin-3-yl)-3-(2,4-dichloro-5-fluoropyrimidin-7-yl)urea.", "Step 2: React the intermediate from step 1 with 2-fluorobenzylamine and 4-fluorobenzylamine in the presence of a base such as sodium hydride and a solvent such as dimethyl sulfoxide to form the final product '1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione'." ] }

CAS RN

902962-95-2

Product Name

1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

Molecular Formula

C21H15F2N3O2

Molecular Weight

379.367

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H15F2N3O2/c22-16-9-7-14(8-10-16)12-26-20(27)17-5-3-11-24-19(17)25(21(26)28)13-15-4-1-2-6-18(15)23/h1-11H,12-13H2

InChI Key

FNXDENHQENLTHP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F)F

solubility

not available

Origin of Product

United States

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